Chemical properties of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
Chemical properties of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
[1][2][3]
Executive Summary & Structural Significance
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) represents a specialized functionalized aniline derivative serving as a critical "masked" building block in medicinal chemistry and materials science.[1][2] Structurally, it features a piperidine ring acting as a strong electron-donating group (EDG) attached to a phenyl core, which is para-substituted with a trimethylsilyl (TMS)-protected alkyne.
This molecule acts as a stable precursor to 1-(4-ethynylphenyl)piperidine , a terminal alkyne widely utilized in "Click Chemistry" (CuAAC) and Sonogashira cross-couplings to append the pharmacologically active phenyl-piperidine moiety onto larger scaffolds, such as fluorophores, proteolysis-targeting chimeras (PROTACs), or conductive molecular wires.[1]
Key Structural Features[1][3][4][5]
-
Piperidine Ring: Provides high basicity and electron density via nitrogen lone pair donation into the aromatic system (
effect). -
TMS-Alkyne: A robust protecting group strategy that prevents premature polymerization or oxidative homocoupling (Glaser coupling) during intermediate synthesis steps.[1][2]
-
Phenyl Linker: Facilitates
-conjugation between the amine donor and the alkyne, creating a "push-pull" electronic potential useful in optoelectronics.[1][2]
Physicochemical Profile
The following data aggregates experimental observations and calculated properties for researchers handling this compound.
| Property | Value / Description | Note |
| CAS Number | 868755-75-3 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 257.45 g/mol | |
| Physical State | Yellow to Brown Solid | Color arises from |
| Solubility | Soluble in DCM, THF, EtOAc, | Insoluble in water |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (slow desilylation) |
| Purity Standard | >95% (HPLC/NMR) | Typical commercial grade |
Synthetic Methodology: The Sonogashira Protocol
The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is classically achieved via a Sonogashira Cross-Coupling reaction.[1][2] This palladium-catalyzed cycle couples an aryl halide with trimethylsilylacetylene (TMSA).[1][2]
Reaction Design Logic[1][3]
-
Substrate Selection: 1-(4-iodophenyl)piperidine is preferred over the bromo-analog due to the weaker C-I bond, facilitating faster oxidative addition to the Pd(0) center.[1][2]
-
Catalyst System:
or is used with a Copper(I) iodide (CuI) co-catalyst. The CuI activates the alkyne via formation of a copper-acetylide intermediate.[1][2] -
Base/Solvent: Triethylamine (
) acts as both the solvent (or co-solvent with THF) and the base to neutralize the HI byproduct, driving the equilibrium forward.
Step-by-Step Protocol
-
Preparation: In a flame-dried Schlenk flask, dissolve 1-(4-iodophenyl)piperidine (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved
(Oxygen causes homocoupling of the alkyne). -
Catalyst Addition: Add
(5 mol%) and CuI (2 mol%). The solution typically darkens. -
Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes). The starting iodide (
) will disappear, replaced by the fluorescent product ( ). -
Workup: Filter through a celite pad to remove Pd/Cu residues.[1][2] Concentrate the filtrate and purify via silica gel flash chromatography.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the role of each reagent.
Figure 1: Catalytic cycle for the synthesis of the target molecule via Sonogashira coupling.
Chemical Reactivity & Deprotection Mechanisms
The utility of this molecule lies in its ability to be "unmasked."[1] The TMS group is robust against acidic workups but highly labile to fluoride ions or strong bases.[1]
TMS Deprotection (Activation)
To utilize the alkyne for subsequent reactions, the TMS group must be removed to generate the terminal alkyne proton.
-
Reagent: Tetrabutylammonium Fluoride (TBAF) in THF.
-
Mechanism: Silicon has a high affinity for Fluoride (bond energy: Si-F > Si-C).[1][2] The
attacks the silicon atom, forming a pentacoordinate silicate intermediate.[1] This collapses to release the acetylide carbanion, which is instantly protonated by trace water or the solvent.
Mechanism Visualization
The deprotection proceeds through a specific anionic pathway that researchers must control to avoid side reactions.[1]
Figure 2: Mechanism of TMS removal via Fluoride-mediated desilylation.[1][2]
Applications in R&D
Medicinal Chemistry (Linkerology)
The phenyl-piperidine motif is a "privileged scaffold" found in numerous GPCR ligands and opioids (e.g., Fentanyl analogs, Donepezil).
-
Strategy: Researchers use the deprotected alkyne to "click" this pharmacophore onto probes.[1][2]
-
Example: Reaction with an azide-functionalized fluorophore via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) creates a fluorescent probe to map piperidine-binding receptors in biological tissues.[1][2]
Molecular Electronics
The molecule serves as a Donor-Bridge-Acceptor precursor.[1][2]
-
Bridge: Phenyl-Alkyne
-system.[1][2] -
Usage: Upon polymerization or coupling to electron-deficient systems (like fullerenes), it functions as a hole-transport material in organic photovoltaics (OPVs).[1][2]
Safety & Handling Protocols
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Inhalation Risk: As a solid powder, dust inhalation must be avoided. Use a localized exhaust hood.[1][2]
-
Cyanide-Like Toxicity (Misconception): While alkynes are generally safe, terminal acetylenes (after deprotection) can form explosive metal acetylides (with Copper/Silver) if allowed to dry. Always keep the deprotected form in solution or purify immediately.
-
Storage: Store under Argon/Nitrogen. Moisture leads to slow hydrolysis of the TMS group, generating the terminal alkyne which is less stable.
References
-
Sigma-Aldrich. Product Specification: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine.[1][2] (Verified Source for CAS and Physical State).
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49.[1][2] (Foundational protocol for synthesis).
-
Liang, Y., et al. (2011). "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)".[1][2] Coordination Chemistry Reviews, 255, 2933-2945. (Application of deprotected alkyne).
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for TMS stability and deprotection).
